

A Comparative Analysis of Methyl 3-cyano-4-hydroxybenzoate and Other Cyanophenol Compounds

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Compound of Interest

Compound Name: *Methyl 3-cyano-4-hydroxybenzoate*

Cat. No.: *B180658*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Methyl 3-cyano-4-hydroxybenzoate** with other structurally related cyanophenol compounds. Due to the limited availability of direct comparative experimental data for **Methyl 3-cyano-4-hydroxybenzoate**, this document synthesizes known physicochemical properties and discusses the biological activities of cyanophenols as a class, supported by data on individual compounds where available. Detailed experimental protocols for key biological assays are also provided to facilitate further research and direct comparison.

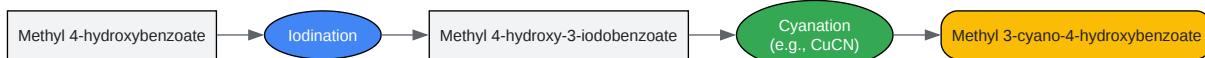
Physicochemical Properties

A comparison of the fundamental physicochemical properties of **Methyl 3-cyano-4-hydroxybenzoate** and other relevant cyanophenol compounds is crucial for understanding their potential applications and for designing experiments. The following table summarizes key data points available in public databases.

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Methyl 3-cyano-4-hydroxybenzoate	Methyl 3-cyano-4-hydroxybenzoate	156001-68-2	C ₉ H ₇ NO ₃	177.16	167 - 168[1]	336.3 at 760 mmHg[1]
2-Cyanophenol	2-Hydroxybenzonitrile	611-20-1	C ₇ H ₅ NO	119.12	92 - 95[2]	149 at 14 mmHg[2]
3-Cyanophenol	3-Hydroxybenzonitrile	873-62-1	C ₇ H ₅ NO	119.12	78 - 81[3]	179 - 180 at 13 Torr
4-Cyanophenol	4-Hydroxybenzonitrile	767-00-0	C ₇ H ₅ NO	119.12	110 - 113[4][5][6]	146 at 2 mmHg[4]

Synthesis Overview

The synthesis of **Methyl 3-cyano-4-hydroxybenzoate** can be achieved through various routes. One common method involves the cyanation of a halogenated precursor. A typical synthesis workflow is outlined below.[7][8][9][10]



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A general synthesis workflow for **Methyl 3-cyano-4-hydroxybenzoate**.

Biological Activity: A Comparative Outlook

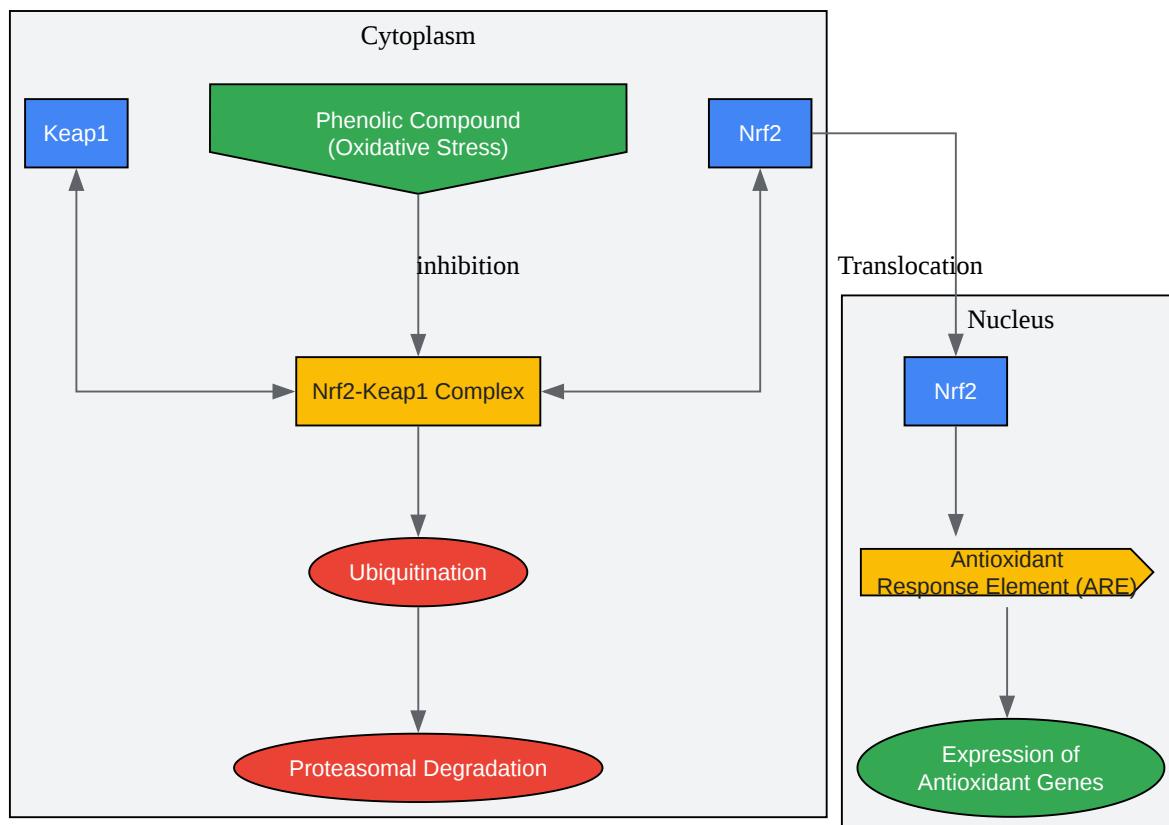
Direct comparative studies on the biological activity of **Methyl 3-cyano-4-hydroxybenzoate** against other cyanophenols are not readily available in the current literature. However, the

broader class of phenolic and cyanophenol compounds has been investigated for various biological effects.

Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties. For instance, 2-cyanophenol has been noted for its antimicrobial applications.[11] The antimicrobial efficacy of phenolic compounds can be influenced by the nature and position of substituents on the benzene ring.

Cytotoxic and Anticancer Activity: Various phenolic compounds have been evaluated for their cytotoxic effects against cancer cell lines. While specific IC₅₀ values for **Methyl 3-cyano-4-hydroxybenzoate** are not documented in comparative studies, research on related structures suggests that the substitution pattern on the phenolic ring plays a critical role in determining cytotoxic potency.

Signaling Pathway Modulation: Phenolic compounds have been shown to modulate various cellular signaling pathways. A significant body of research indicates that many natural and synthetic phenolic compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] This pathway is a key regulator of cellular defense against oxidative stress. The potential for cyanophenols to activate this pathway is an area of active research.



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Simplified Nrf2 signaling pathway potentially modulated by phenolic compounds.

Experimental Protocols

To facilitate standardized comparative studies, detailed protocols for common *in vitro* assays to determine biological activity are provided below.

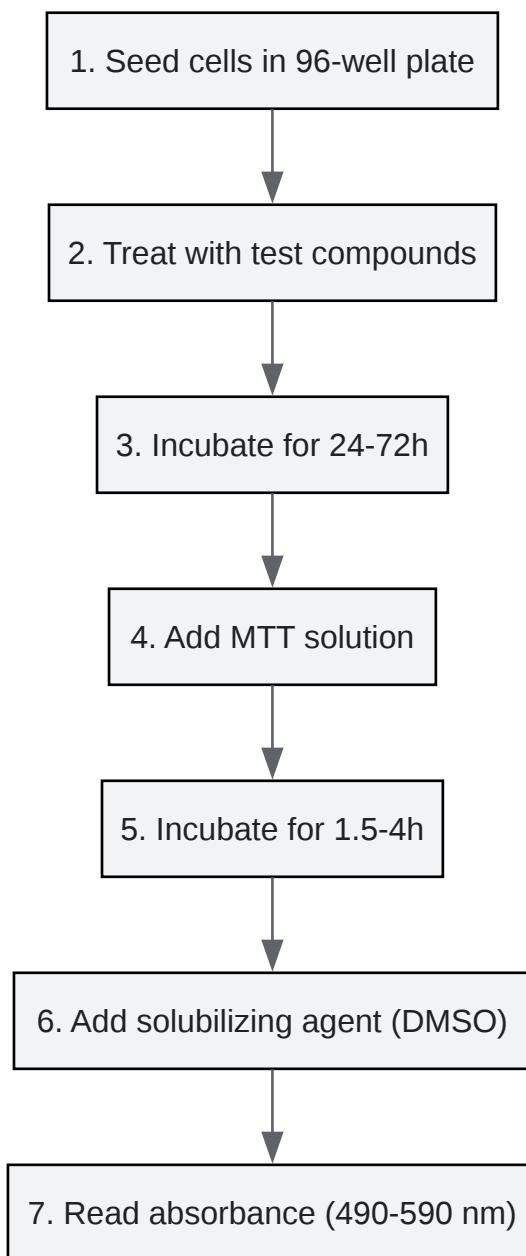
Cytotoxicity Assessment: MTT Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[\[1\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (**Methyl 3-cyano-4-hydroxybenzoate** and other cyanophenols) and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, remove the medium and add 100 μ L of MTT solution (0.5 mg/mL in serum-free medium) to each well.[\[13\]](#)
- **Incubation:** Incubate the plate for 1.5 to 4 hours at 37°C.[\[1\]](#)[\[13\]](#)
- **Solubilization:** Remove the MTT solution and add 130 μ L of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[\[1\]](#)
- **Absorbance Measurement:** Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[\[1\]](#)[\[14\]](#)



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A typical workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are observed for visible bacterial growth.

Procedure:

- **Preparation of Antimicrobial Solutions:** Prepare stock solutions of the test compounds and create two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium.
- **Inoculum Preparation:** Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.[\[17\]](#)
- **Inoculation:** Inoculate each well of the microtiter plate with the bacterial suspension.
- **Incubation:** Incubate the plates at 37°C for 16-20 hours.[\[18\]](#)
- **MIC Determination:** After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well with no turbidity).

Conclusion and Future Directions

While **Methyl 3-cyano-4-hydroxybenzoate** shares structural similarities with other cyanophenols known to possess biological activities, a clear comparative performance profile is currently lacking in the scientific literature. The provided physicochemical data serves as a foundation for its characterization. The potential for this compound to exhibit antimicrobial, cytotoxic, and signaling pathway-modulating effects, in line with other phenolic compounds, warrants direct experimental investigation. The standardized protocols provided in this guide offer a framework for conducting such comparative studies to elucidate the specific biological activities of **Methyl 3-cyano-4-hydroxybenzoate** and to determine its potential for applications in drug development and other research areas. Future research should focus on direct, head-to-head comparisons of **Methyl 3-cyano-4-hydroxybenzoate** with its structural isomers and other cyanophenols to establish a clear structure-activity relationship.

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